molecular formula C16H25NO2 B1214884 Ultram CAS No. 2914-77-4

Ultram

カタログ番号 B1214884
CAS番号: 2914-77-4
分子量: 263.37 g/mol
InChIキー: TVYLLZQTGLZFBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ultram, also known as tramadol, is a centrally acting synthetic opioid analgesic . It is used to treat moderate to severe pain in adults . The Ultram brand name has been discontinued in the U.S., but generic versions may be available .


Synthesis Analysis

Tramadol, the active ingredient in Ultram, can be synthesized through a multioperation, continuous-flow platform .


Molecular Structure Analysis

Tramadol’s molecular formula is C16H25NO2 . It is a white, bitter, crystalline, and odorless powder . It is readily soluble in water and ethanol and has a pKa of 9.41 .


Chemical Reactions Analysis

Tramadol is extensively metabolized after oral administration by several pathways, including CYP2D6 and CYP3A4, as well as by conjugation of parent and metabolites . The CYP2D6 genotype affects the plasma levels of tramadol and its metabolites, as well as tramadol efficacy and adverse drug reactions .


Physical And Chemical Properties Analysis

Tramadol hydrochloride, the active ingredient in Ultram, is a white, bitter, crystalline, and odorless powder . It is readily soluble in water and ethanol and has a pKa of 9.41 . The n-octanol/water log partition coefficient (logP) is 1.35 at pH 7 .

Safety And Hazards

Ultram can slow or stop your breathing, and may be habit-forming . Misuse of this medicine can cause addiction, overdose, or death . Taking Ultram during pregnancy may cause life-threatening withdrawal symptoms in the newborn . Fatal side effects can occur if you use tramadol with alcohol, or with other drugs that cause drowsiness or slow your breathing .

将来の方向性

With the increasing popularity of tramadol, physicians must be aware of its adverse effects, substantial abuse potential, and drug interactions, to weigh its risk–benefit ratio for pain management . Alternative therapies might be considered in patients with a previous overdose history to reduce risks for adverse outcomes .

特性

IUPAC Name

2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYLLZQTGLZFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860388
Record name Cyclohexanol, 2-​[(dimethylamino)​methyl]​-​1-​(3-​methoxyphenyl)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol

CAS RN

2914-77-4
Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2914-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 2-(dimethylaminomethyl)-1-(m-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002914774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 2-​[(dimethylamino)​methyl]​-​1-​(3-​methoxyphenyl)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3 kg (10 mole) (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol hydrochloride (1) were suspended in 4800 ml water and treated with 1.6 kg crushed ice. 1300 ml of 36-38% (technical) caustic soda solution were added drop-wise with stirring. The mixture was subsequently extracted with 7000 ml dichloromethane, and was extracted with a further 2000 ml dichloromethane after phase separation. The combined organic phases were dried over sodium sulphate. After removing the solvent by distillation, 2630 g (99% theoretical) of (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol were obtained as a syrup.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4800 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

First, tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted to its free base in basified water (pH>9) and then extracted with ether. The ether was evaporated to yield the crystalline hydrate of tramadol. The solid was then heated with steam under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 on carbon (use of Pt/C is suggested for its ease of removal) was added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru a filter aid. The filtrate was concentrated under vacuum while being heated to a temperature of <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tramadol hydrochloride was heated at 90 V for 3.5 s (methanol/dichloromethane solvent mixture used for coating) using the above-described apparatus to provide tramadol aerosol in 100% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ultram
Reactant of Route 2
Reactant of Route 2
Ultram
Reactant of Route 3
Reactant of Route 3
Ultram
Reactant of Route 4
Reactant of Route 4
Ultram
Reactant of Route 5
Reactant of Route 5
Ultram
Reactant of Route 6
Reactant of Route 6
Ultram

Citations

For This Compound
7,420
Citations
EC Senay, EH Adams, A Geller, JA Inciardi… - Drug and alcohol …, 2003 - Elsevier
… induced by abrupt cessation of chronic Ultram ® use. In the … of Ultram ® or, in some instances, following dose reductions in an established regimen of administration. Although the Ultram …
Number of citations: 188 www.sciencedirect.com
RL Barkin - American journal of therapeutics, 2008 - journals.lww.com
Tramadol is a centrally acting synthetic opioid analgesic that has a dual mechanism of action, binding to μ-opioid receptors and weakly inhibiting the neuronal reuptake of …
Number of citations: 57 journals.lww.com
TJ Cicero, EH Adams, A Geller, JA Inciardi… - Drug and alcohol …, 1999 - Elsevier
Tramadol HCl, marketed as Ultram® in the USA, was introduced as a non-scheduled drug in April 1995 based on the assumption that the risk of abuse was sufficiently low to warrant a …
Number of citations: 314 www.sciencedirect.com
WN Wu, LA McKown, S Liao - Xenobiotica, 2002 - Taylor & Francis
1. Metabolism of the analgesic agent tramadol hydrochloride has been investigated after a single oral administration of tramadol to three male volunteers (100 mg/subject), and a urine …
Number of citations: 158 www.tandfonline.com
E Freye, J Levy - European Journal of Pain, 2000 - Wiley Online Library
We report on a patient who had taken the centrally acting analgesic tramadol for over 1 year. The compound had proven to be sufficient to treat her painful episodes related to …
Number of citations: 76 onlinelibrary.wiley.com
JA Inciardi, TJ Cicero, A Muñoz, EH Adams… - Journal of addictive …, 2006 - Taylor & Francis
… Ultram abuse was low. At a meeting of the FDA in 1998 to reexamine the scheduling status of Ultram, … the findings on the diversion of Ultram and other tramadol HCl products with that of …
Number of citations: 50 www.tandfonline.com
GE Woody, EC Senay, A Geller, EH Adams… - Drug and alcohol …, 2003 - Elsevier
Objective: Assess the validity of medical products reporting program (MEDWatch) reports of abuse/dependence and withdrawal associated with Ultram (tramadol). Methods: Reports of …
Number of citations: 54 www.sciencedirect.com
JE Clarkson, BK Logan, JM Lacy, CL Fligner… - Journal of forensic …, 2004 - academia.edu
We reviewed a series of 66 deaths in Washington State between 1995–2000 in which tramadol (UltramR and UltracetR, Ortho-McNeil) was detected in the decedent’s blood, in order to …
Number of citations: 45 www.academia.edu
M El-Naggar, WM El-Sehly, GM Morad, M Eeed… - Experimental and …, 2009 - Elsevier
… the duration of Ultram administration. Histologically, there were localized foci showing disorganization of the cortical layers in short term ultram treated group. While in long-term Ultram–…
Number of citations: 7 www.sciencedirect.com
W Qing, AN Shu‐Qing, MA Zhi‐Jun, Z Bin… - Journal of Systematics …, 2006 - jse.ac.cn
… justifiable ultram cheap carisoprodol order phentermine … xenical esomeprazole atrophia buy ultram buy alprazolam online … enlisted proscar buy amoxicillin ultram online prozac online …
Number of citations: 213 www.jse.ac.cn

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。